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Compound of Interest

Compound Name: 3-Quinolinecarboxaldehyde

Cat. No.: B083401 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron density distribution in 3-
Quinolinecarboxaldehyde, a key heterocyclic building block in medicinal chemistry and

materials science. Understanding the electronic landscape of this molecule is paramount for

predicting its reactivity, intermolecular interactions, and potential biological activity. This

document synthesizes experimental crystallographic data with theoretical computational

analysis to offer a detailed perspective on its electronic characteristics.

Molecular Structure and Geometry
The foundational step in understanding electron density is the precise determination of the

molecular geometry. The crystal structure of 3-Quinolinecarboxaldehyde has been

determined by single-crystal X-ray diffraction.[1]

Crystal System and Space Group
The compound crystallizes in the monoclinic system with the space group P21/c.[1] The

asymmetric unit contains two crystallographically independent molecules, denoted as A and B,

which exhibit slight conformational differences.[1]
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The following table summarizes the key crystallographic parameters for 3-
Quinolinecarboxaldehyde.

Parameter Value[1]

Crystal System Monoclinic

Space Group P21/c

a (Å) 6.306(4)

b (Å) 18.551(11)

c (Å) 6.999(4)

β (°) 106.111(13)

Z 4

Temperature (K) 173

Theoretical Analysis of Electron Density
Due to the limited availability of direct experimental electron density measurements for 3-
Quinolinecarboxaldehyde, Density Functional Theory (DFT) calculations serve as a powerful

tool to model and visualize its electronic properties. DFT methods provide valuable insights into

charge distribution, molecular orbitals, and electrostatic potential.[2][3][4]

Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) surface is a crucial tool for predicting the reactive

sites of a molecule for electrophilic and nucleophilic attack.[2][5][6] The MEP map illustrates the

charge distribution, where regions of negative potential (typically colored red) are susceptible to

electrophilic attack, while areas of positive potential (blue) indicate sites for nucleophilic attack.

For 3-Quinolinecarboxaldehyde, the MEP surface would be expected to show the most

negative potential localized around the oxygen atom of the carbonyl group and the nitrogen

atom of the quinoline ring, indicating their high electron density and propensity to act as

hydrogen bond acceptors. Conversely, the hydrogen atom of the aldehyde group and the

aromatic protons would exhibit positive potential.
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Diagram: Molecular Electrostatic Potential (MEP) of 3-Quinolinecarboxaldehyde
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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